molecular formula C18H13N3OS3 B3297944 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide CAS No. 896348-16-6

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide

Cat. No.: B3297944
CAS No.: 896348-16-6
M. Wt: 383.5 g/mol
InChI Key: HQCXOQKZLPRLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide is a complex organic compound that features a benzothiazole and thiazole moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide typically involves the condensation of 2-aminobenzothiazole with a thiazole derivative under specific reaction conditions. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Modified benzamide derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole and thiazole moieties can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide is unique due to its combination of benzothiazole and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS3/c1-23-14-8-4-2-6-11(14)16(22)21-18-20-13(10-24-18)17-19-12-7-3-5-9-15(12)25-17/h2-10H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCXOQKZLPRLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide
Reactant of Route 4
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.